molecular formula C11H18F2N4O2 B6266876 tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1820739-80-7

tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B6266876
CAS No.: 1820739-80-7
M. Wt: 276.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with azidomethyl and difluoromethyl groups The tert-butyl ester group is attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the azidomethyl and difluoromethyl groups. The final step involves the esterification of the nitrogen atom with tert-butyl chloroformate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions.

    Esterification: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, appropriate solvents, and controlled temperatures.

    Cycloaddition: Copper(I) catalysts, appropriate solvents, and mild conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and appropriate solvents.

Major Products:

    Substitution Products: Various substituted piperidine derivatives.

    Cycloaddition Products: Triazole derivatives.

    Reduction Products: Amino derivatives of the piperidine ring.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocycles: The azido group in tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate can be used to synthesize various heterocyclic compounds through cycloaddition reactions.

Biology:

    Bioconjugation: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.

Medicine:

    Drug Development: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Comparison:

  • Azido Group: The presence of the azido group in tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate makes it highly reactive in cycloaddition reactions, which is not the case for the bromomethyl or hydroxymethyl analogs.
  • Reactivity: The azido group provides unique reactivity that can be exploited in bioorthogonal chemistry, whereas the bromomethyl and hydroxymethyl groups have different reactivity profiles.
  • Applications: The azido derivative is particularly useful in bioconjugation and click chemistry, while the other derivatives may be more suited for different types of chemical transformations.

Properties

CAS No.

1820739-80-7

Molecular Formula

C11H18F2N4O2

Molecular Weight

276.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.